2-Cyclopropyloxolan-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyloxolan-3-amine is represented by the InChI code1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2/t6-,7+/m1/s1
. The molecular weight of this compound is 127.19 . Physical And Chemical Properties Analysis
2-Cyclopropyloxolan-3-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Scopine Derivatives
2-Cyclopropyloxolan-3-amine is utilized in the synthesis of scopine derivatives, which possess analgetic, hypotensive, anti-Parkinsonian, and methacholinolytic activities. These scopine containing β-amino acid derivatives may be of interest as physiologically active compounds in medical practices (Vlasova et al., 2006).
Biomimetic Condensation in Organic Synthesis
The compound is involved in biomimetic condensation processes. For instance, in a study, it underwent cyclocondensation in the presence of InCl3 to yield sugar-derived bicyclic aminols, illustrating its relevance in organic synthesis and chemical structure studies (Yadav et al., 2008).
Construction of Substituted 2-Aminophenols
2-Cyclopropyloxolan-3-amine is used in the construction of substituted 2-aminophenols, crucial for the formation of phenoxazines and benzoxazole derivatives. This showcases its utility in complex organic compound synthesis (Yang et al., 2018).
Development of Antitumor Agents
The compound plays a role in the development of antitumor agents. For instance, cyclopropylamine, a related compound, was used to create bis-cationic complexes with notable biological activity, overcoming both cisplatin and multidrug resistance, and inducing cancer cell death (Marzano et al., 2010).
Photoredox-Catalyzed Oxo-Amination
In photoredox-catalyzed oxo-amination, 2-Cyclopropyloxolan-3-amine is involved in the construction of β-amino ketone derivatives, a process that uses dioxygen for both catalyst regeneration and oxygen-incorporation. This method is significant for the ring-opening and functionalization of electronically unbiased cyclopropanes (Ge et al., 2019).
Muscarinic Receptor Antagonism
The compound is used in the synthesis of muscarinic receptor antagonists. Key steps in this synthesis include diastereoselective Michael reactions and selective deoxyfluorination, highlighting its importance in the development of novel pharmaceutical agents (Mase et al., 2001).
Safety And Hazards
The safety information for 2-Cyclopropyloxolan-3-amine indicates that it is a dangerous compound. It has hazard statements H227, H315, H318, H335, which imply that it is a flammable liquid, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.
properties
IUPAC Name |
2-cyclopropyloxolan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNIVGLVDMZFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292082 | |
Record name | 2-Cyclopropyltetrahydro-3-furanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyloxolan-3-amine | |
CAS RN |
1423033-52-6, 1799438-57-5 | |
Record name | 2-Cyclopropyltetrahydro-3-furanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyltetrahydro-3-furanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(2R,3S)-2-cyclopropyloxolan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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